tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a 2-aminopyridin-4-yloxy moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate typically involves the reaction of 2-aminopyridine with an appropriate azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dichloromethane or ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate is unique due to its specific azetidine ring structure and the positioning of the 2-aminopyridin-4-yloxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H21N3O3 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 3-[(2-aminopyridin-4-yl)oxymethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-11-4-5-16-12(15)6-11/h4-6,10H,7-9H2,1-3H3,(H2,15,16) |
InChI Key |
SIYQIPCXKDOEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=NC=C2)N |
Origin of Product |
United States |
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